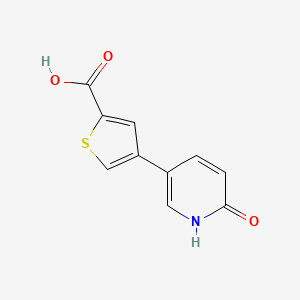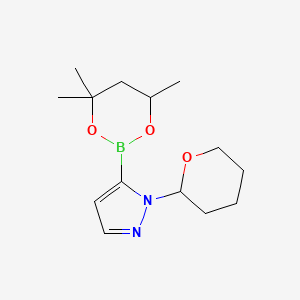
2-(3-Bromo-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, commonly referred to as 3B4M-TMD, is an organoborane compound with a variety of uses in scientific research. It is a colorless solid with a melting point of 93 °C and a boiling point of 205 °C. This compound is soluble in many organic solvents, including methanol, ethanol, and acetone. 3B4M-TMD is an organoborane compound that has been studied for its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
3B4M-TMD has been studied for its potential applications in a variety of scientific research fields. In medicinal chemistry, 3B4M-TMD has been used as a model compound to study the structure-activity relationships of organoboron compounds. In organic synthesis, 3B4M-TMD has been used as a catalyst for the synthesis of various organic compounds. In materials science, 3B4M-TMD has been studied as a potential precursor for the synthesis of boron-based materials.
Mechanism of Action
The mechanism of action of 3B4M-TMD is not yet fully understood. It is believed that the compound acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This interaction can lead to the formation of a variety of intermediates, which can then be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3B4M-TMD are not yet fully understood. However, the compound has been studied for its potential applications in medicinal chemistry, and it is believed that it may have some therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3B4M-TMD in laboratory experiments include its high solubility in a variety of organic solvents, its high boiling point, and its low toxicity. The main limitation of using this compound in laboratory experiments is its relatively high cost.
Future Directions
The future directions for 3B4M-TMD include further research into its potential applications in medicinal chemistry, organic synthesis, and materials science. Additionally, further research into the biochemical and physiological effects of this compound may lead to the discovery of new therapeutic uses. Finally, research into the mechanism of action of 3B4M-TMD may lead to the development of more efficient and cost-effective synthetic methods.
Synthesis Methods
The synthesis of 3B4M-TMD involves a two-step process. First, a bromoalkylation reaction is used to form a bromoalkylborane intermediate. This intermediate is then reacted with 4,4,6-trimethyl-1,3,2-dioxaborinane to form the desired product. The bromoalkylation reaction is typically carried out using a palladium-catalyzed cross-coupling reaction. The reaction conditions for the bromoalkylation step vary depending on the substrate used, but typically involve a reaction temperature of between 80-100 °C and a reaction time of 2-4 hours.
properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-9-8-13(2,3)18-14(17-9)10-5-6-12(16-4)11(15)7-10/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAOEYNLANBYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

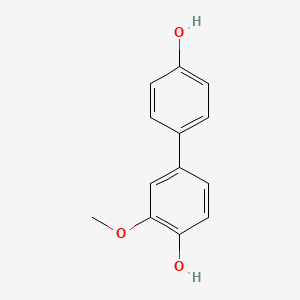
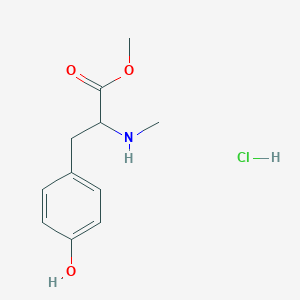
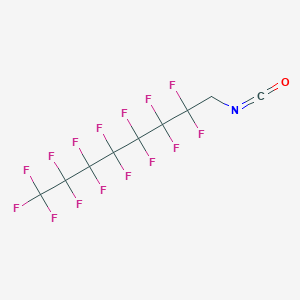
![4-(1-Methylethyl)-5-(trifluoromethyl)-5-[(trimethylsilyl)oxy]-3-oxazolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B6320900.png)

